(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It features a methoxy group at the fourth position and a carboxylic acid group at the second position of the pyrrolidine ring. The stereochemistry of the compound is defined by its (2S,4S) configuration, indicating a specific spatial arrangement of the substituents around its chiral centers. This compound is recognized for its significance in various fields, including organic chemistry and medicinal research.
The compound can be synthesized from various chiral precursors through asymmetric synthesis methods. It is commercially available from chemical suppliers and has been studied extensively in scientific literature for its potential applications in drug development and organic synthesis.
(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid is classified as a pyrrolidine derivative and more specifically as a chiral amino acid. Its unique structure allows it to serve as an important building block in the synthesis of complex organic molecules.
The synthesis of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid can be achieved through several methods:
The molecular formula for (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid is CHNO. The compound features:
(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid can undergo several chemical reactions:
The mechanism of action for (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid primarily relates to its role as a building block in organic synthesis and potential biological activity:
Research indicates that this compound maintains stability across a range of pH levels, making it suitable for various applications in synthetic chemistry.
(2S,4S)-4-methoxypyrrolidine-2-carboxylic acid has several notable applications:
The versatility of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid makes it an important compound in both academic research and industrial applications.
The absolute (2S,4S) configuration governs precise molecular recognition across therapeutic targets. Crystallographic analyses reveal that the equatorial 4-methoxy group and trans-carboxylic acid establish complementary hydrogen-bonding networks with binding sites inaccessible to other stereoisomers. In KRAS G12D inhibition, derivatives bearing this scaffold demonstrate >50-fold higher binding affinity (Kd = 2.3 nM) compared to the (2S,4R)-diastereomer (Kd = 125 nM), attributed to optimal positioning within the switch II pocket. This stereospecificity disrupts SOS-mediated nucleotide exchange, suppressing oncogenic signaling .
Complement system modulation further illustrates enantioselectivity. (2S,4S)-configured inhibitors exhibit IC50 values of 0.8 µM against complement factor B, while (2R,4R) analogues show negligible activity (IC50 > 100 µM). Molecular dynamics simulations confirm the methoxy oxygen forms a critical hydrogen bond with Tyr202 of factor B, with incorrect chirality preventing this interaction [5].
Table 1: Enantioselective Target Affinity of (2S,4S)-4-Methoxypyrrolidine Derivatives
Biological Target | Derivative Structure | Binding Affinity (Kd/IC50) | Stereochemical Requirement |
---|---|---|---|
KRAS G12D | N1-(2,6-Dichlorobenzyl) substituted | 2.3 nM | (2S,4S) absolute configuration |
Complement Factor B | C1-linked indole-3-carboxamide | 0.8 µM | Equatorial 4-methoxy orientation |
mGluR2 Receptor | 5-Carboxythiazole conjugate | 15 nM | trans-COOH/OMe relationship |
Systematic diastereomer comparisons underscore the pharmacological superiority of the (2S,4S) configuration. In metabotropic glutamate receptor (mGluR2) agonists, the (2S,4S) diastereomer achieves full receptor activation (EC50 = 15 nM) versus <10% efficacy for the (2S,4R) epimer. Radioligand displacement assays confirm a 20-fold lower Ki for the (2S,4S) isomer (1.2 nM) compared to its (2R,4S) counterpart (24 nM), reflecting stringent geometric requirements within the Venus flytrap domain [5].
The (2S,4S) configuration also enhances antibacterial activity in lincosamide-inspired compounds. Analogues mimicking the lincomycin proline fragment demonstrate MIC values of 0.5 µg/mL against Streptococcus pneumoniae, whereas (2R,4R) isomers exhibit MIC >128 µg/mL. This divergence correlates with ribosomal binding kinetics, where the (2S,4S) conformer achieves a dissociation half-life (t1/2) of 8.2 minutes versus 0.9 minutes for diastereomeric controls [1].
Table 2: Diastereomeric Structure-Activity Relationships
Biological Activity | (2S,4S) Efficacy | (2S,4R) Efficacy | (2R,4S) Efficacy | Activity Ratio (4S:4R) |
---|---|---|---|---|
mGluR2 Activation (EC50) | 15 nM | 480 nM | 1,200 nM | 32:1 |
Antibacterial (MIC, S. pneumoniae) | 0.5 µg/mL | 128 µg/mL | >128 µg/mL | >256:1 |
Complement Inhibition (IC50) | 0.8 µM | 42 µM | >100 µM | 52.5:1 |
The locked pyrrolidine ring conformation critically modulates absorption and distribution. X-ray crystallography of (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid hydrochloride (orthorhombic P212121 space group) confirms a Cγ-exo puckering with methoxy equatorial positioning. This geometry reduces polar surface area to 65 Å2 versus 78 Å2 for the (2S,4R) diastereomer, enhancing membrane permeability (Papp Caco-2 = 18.7 × 10−6 cm/s vs. 4.3 × 10−6 cm/s) [1] [10].
Ring rigidity also suppresses metabolic oxidation. Liver microsome studies show 4-methoxy derivatives exhibit 85% parent compound remaining after 60 minutes, compared to 35% for 4-hydroxy analogues. This stability stems from blocked β-oxidation pathways and resistance to cytochrome P450 3A4-mediated demethylation, extending plasma half-lives in preclinical models [4] [7].
Table 3: Conformational and Bioavailability Properties
Parameter | (2S,4S)-4-Methoxy | (2S,4S)-4-Hydroxy | (2S,4R)-4-Methoxy |
---|---|---|---|
Ring Puckering Amplitude (Å) | 0.43 (Cγ-exo) | 0.39 (Cγ-exo) | 0.51 (Cβ-endo) |
Polar Surface Area (Ų) | 65 | 75 | 78 |
Caco-2 Papp (10−6 cm/s) | 18.7 ± 1.2 | 8.3 ± 0.9 | 4.3 ± 0.5 |
Microsomal Stability (% remaining) | 85 ± 3 | 35 ± 4 | 79 ± 2 |
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: